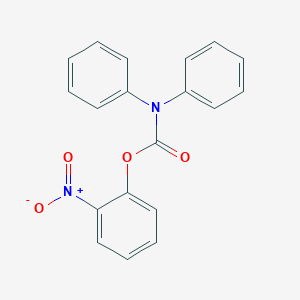
2-Nitrophenyldiphenylcarbamát
Übersicht
Beschreibung
2-Nitrophenyl diphenylcarbamate is a chemical compound with the molecular formula C19H14N2O4 . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of compounds similar to 2-Nitrophenyl diphenylcarbamate involves a series of reactions starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . Another method involves the reaction of amines with potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis
The molecular structure of 2-Nitrophenyl diphenylcarbamate consists of 19 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Bestimmung von Chymotrypsin
2-Nitrophenyldiphenylcarbamát kann zur Bestimmung von Chymotrypsin verwendet werden . Es setzt 4-Hydroxy-3-nitrobenzoesäure frei, die zur Messung der Aktivität von Chymotrypsin verwendet werden kann .
Hemmung der Histaminfreisetzung
Es wurde festgestellt, dass diese Verbindung die anti-IgE-vermittelte Histaminfreisetzung hemmt . Dies könnte möglicherweise bei der Behandlung von allergischen Reaktionen hilfreich sein, bei denen die Histaminfreisetzung ein Schlüsselfaktor ist .
Hemmung der Inositoltrisphosphat (IP3)-Produktion
This compound hemmt die IP3-Produktion in Mastzellen . IP3 ist ein sekundäres Botenmolekül, das eine entscheidende Rolle bei der Signalübertragung innerhalb von Zellen spielt .
Hemmung der Phospholipase C (PLC)
Die Verbindung hemmt möglicherweise die Phospholipase C (PLC) durch einen Mechanismus, der die Hemmung der PLC beinhaltet . PLC spielt eine Schlüsselrolle bei zellulären Funktionen wie Zellwachstum und -differenzierung .
Photospaltung für kontrollierte Wirkstofffreisetzung
This compound wurde bei der Photospaltung eines amphiphilen Copolymers zur räumlich-zeitlich kontrollierten Wirkstofffreisetzung verwendet . Nach Photobestrahlung ist die Carbamatstelle anfällig für Spaltung, was zur Freisetzung des Arzneimittels führt
Safety and Hazards
While specific safety data for 2-Nitrophenyl diphenylcarbamate is not available, related compounds such as 2-Nitrophenyl-ß-D-galactopyranoside and 2-Nitrophenyl isocyanate have safety data sheets available . These documents provide information on handling, storage, and disposal of the compounds, as well as first-aid measures, fire-fighting measures, and exposure controls.
Wirkmechanismus
- PqsD plays a crucial role in quorum sensing (QS), a communication system that allows bacteria to coordinate their behavior collectively rather than as individual cells .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
(2-nitrophenyl) N,N-diphenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(25-18-14-8-7-13-17(18)21(23)24)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVUENBOEYPLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methanol](/img/structure/B458895.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B458897.png)
![2-fluoro-N-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)benzamide](/img/structure/B458898.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyphenyl)benzamide](/img/structure/B458899.png)
![N-(4-chlorophenyl)-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide](/img/structure/B458902.png)
![2-(4-chlorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B458903.png)
![2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B458904.png)
![2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B458905.png)
![12-Methyl-10,11,12,13-tetrahydro[1]benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide](/img/structure/B458911.png)

![N-Benzyl-2-[(16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B458913.png)
![N-Benzyl-2-[(15-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B458915.png)
![2,2-dimethyl-5-phenyl-8-(1-pyrrolidinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B458916.png)
![11,12-dihydro-10H-cyclopenta[4,5]thieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide](/img/structure/B458918.png)
